

Technical Support Center: Tris(diethylamino)phosphine Purification for Catalytic Use

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(diethylamino)phosphine*

Cat. No.: *B1199214*

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Tris(diethylamino)phosphine**. The following sections offer detailed purification protocols and solutions to common issues encountered during its use in catalytic applications.

Frequently Asked Questions (FAQs)

Q1: My commercially available **Tris(diethylamino)phosphine** has a yellow to orange color. Is it still usable for my catalytic reaction?

A1: The yellow to orange discoloration is typically a sign of partial oxidation to **Tris(diethylamino)phosphine** oxide.^[1] While trace amounts of the phosphine oxide may not interfere with all catalytic reactions, its presence can negatively impact catalyst activity and reproducibility. For sensitive catalytic systems, it is highly recommended to purify the phosphine before use.

Q2: What are the common impurities in **Tris(diethylamino)phosphine**?

A2: The most common impurity is **Tris(diethylamino)phosphine** oxide, formed by exposure to air. Other potential impurities stemming from its synthesis can include unreacted starting materials such as diethylamine and phosphorus trichloride, as well as their byproducts.

Q3: How can I determine the purity of my **Tris(diethylamino)phosphine**?

A3: The purity of **Tris(diethylamino)phosphine** can be effectively assessed using a combination of analytical techniques:

- ^{31}P NMR Spectroscopy: This is the most direct method to quantify the amount of phosphine oxide. **Tris(diethylamino)phosphine** exhibits a characteristic chemical shift, which is distinct from its corresponding oxide.
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile impurities, including residual solvents and starting materials.

Q4: What is the best method to purify **Tris(diethylamino)phosphine**?

A4: For laboratory-scale purification, vacuum distillation is the most effective method to remove non-volatile impurities like phosphine oxide and other colored species.[\[1\]](#) This process should be conducted under an inert atmosphere to prevent re-oxidation.

Q5: How should I properly store purified **Tris(diethylamino)phosphine**?

A5: Purified **Tris(diethylamino)phosphine** is highly air-sensitive and should be stored in a tightly sealed container, such as a Schlenk flask or an ampoule, under an inert atmosphere (e.g., argon or nitrogen).[\[2\]](#) It is advisable to store it in a cool, dark place, and for long-term storage, refrigeration is recommended.[\[3\]](#)

Troubleshooting Guide

Problem	Possible Cause	Recommended Solution
Tris(diethylamino)phosphine is a deep orange or brown color.	Significant oxidation to Tris(diethylamino)phosphine oxide and potentially other degradation products.	Purify by vacuum distillation under an inert atmosphere. If the color persists after distillation, the material may be too degraded and a fresh batch should be considered.
Catalytic reaction is sluggish or fails to initiate.	The phosphine ligand is of insufficient purity, likely containing a high percentage of phosphine oxide which can inhibit the catalyst.	Purify the Tris(diethylamino)phosphine by vacuum distillation. Ensure all solvents and reagents for the catalytic reaction are rigorously dried and degassed.
Inconsistent results between different batches of catalyst prepared with the same batch of phosphine.	The phosphine may be oxidizing over time due to improper storage or handling.	Re-purify the phosphine before each use or store it in small, single-use aliquots under an inert atmosphere.
Difficulty in removing all traces of phosphine oxide after purification.	The distillation setup may have leaks, or the vacuum may not be sufficient to achieve good separation.	Check all joints and seals of the distillation apparatus for leaks. Use a high-quality vacuum pump and an accurate pressure gauge. A short-path distillation apparatus can minimize losses.

Quantitative Data Summary

The following table summarizes the physical properties of **Tris(diethylamino)phosphine** relevant to its purification by vacuum distillation.

Property	Value
Molecular Formula	P[N(C ₂ H ₅) ₂] ₃
Molecular Weight	247.36 g/mol [4]
Appearance	Colorless to yellow-orange liquid [1]
Boiling Point	245-246 °C at 760 mmHg [1]
	80-90 °C at 10 mmHg [1]
	111 °C at 6 mmHg [1]
Density	0.903 g/mL at 25 °C [5]
Refractive Index (n ²⁰ /D)	1.475 [5]

Experimental Protocols

Protocol 1: Purification of Tris(diethylamino)phosphine by Vacuum Distillation

This protocol describes the purification of **Tris(diethylamino)phosphine** using vacuum distillation under an inert atmosphere to remove non-volatile impurities such as **Tris(diethylamino)phosphine oxide**.

Materials:

- Crude **Tris(diethylamino)phosphine**
- Schlenk flask (distillation pot)
- Short-path distillation head with a condenser and collection flask(s)
- Vigreux column (optional, for better separation)
- Heating mantle with a stirrer
- Vacuum pump

- Inert gas (Argon or Nitrogen) source
- Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
- Thermometer and pressure gauge (e.g., McLeod or Pirani gauge)

Procedure:

- Apparatus Setup:
 - Assemble the distillation apparatus (distillation pot, optional Vigreux column, distillation head, condenser, and collection flask) as shown in the workflow diagram below. Ensure all glassware is dry and free of contaminants.
 - Use high-vacuum grease for all joints to ensure a good seal.
 - Place a magnetic stir bar in the distillation pot.
 - Connect the apparatus to a Schlenk line, which allows for alternating between vacuum and an inert gas supply.
 - Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from volatile substances.
- Inerting the System:
 - Evacuate the entire apparatus and then backfill with inert gas. Repeat this cycle three times to ensure all air is removed.
- Charging the Flask:
 - Under a positive pressure of inert gas, transfer the crude **Tris(diethylamino)phosphine** into the distillation pot using a cannula or a dropping funnel.
- Distillation:
 - Begin stirring the liquid in the distillation pot.

- Slowly apply vacuum to the system, carefully monitoring for any bumping.
- Once the desired pressure (e.g., 10 mmHg) is reached and stable, begin heating the distillation pot using the heating mantle.
- Collect any low-boiling impurities as a forerun in the first collection flask.
- As the temperature of the vapor reaches the boiling point of **Tris(diethylamino)phosphine** at the applied pressure (e.g., 80-90 °C at 10 mmHg), switch to a clean collection flask.
- Collect the colorless, pure **Tris(diethylamino)phosphine**.
- Stop the distillation when the temperature starts to rise again or when only a small, colored residue remains in the distillation pot.

- Shutdown and Storage:
 - Turn off the heating and allow the system to cool to room temperature under vacuum.
 - Once cool, backfill the apparatus with inert gas.
 - Disconnect the collection flask containing the purified product under a positive flow of inert gas and seal it immediately.
 - Store the purified product under an inert atmosphere in a cool, dark place.

Visualizations

Apparatus Setup: Assemble dry glassware → Connect to Schlenk line → Add stir bar → Inert system (evacuate/backfill x2) → Charge crude phosphine → Apply vacuum → Heat and stir → Collect forerun → Collect pure product → Cool down → Backfill with inert gas → Seal collection flask → Store under inert atmosphere

Purification Process

Product Handling

Problem Identification

Poor Catalytic Performance

Discolored Phosphine Ligand

Analytical Confirmation (^{31}P NMR, GC-MS)

Root Cause

Ligand Oxidation

Corrective Action

Purification by Vacuum Distillation

Proper Storage and Handling

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. epa.gov [epa.gov]
- 4. rsc.org [rsc.org]
- 5. Purification and properties of an organophosphorus acid anhydride from a halophilic bacterial isolate - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Tris(diethylamino)phosphine Purification for Catalytic Use]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1199214#purification-methods-for-tris-diethylamino-phosphine-for-catalytic-use\]](https://www.benchchem.com/product/b1199214#purification-methods-for-tris-diethylamino-phosphine-for-catalytic-use)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com